molecular formula C8H7N3 B1145877 5-ethenyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1374652-38-6

5-ethenyl-1H-pyrazolo[3,4-c]pyridine

Katalognummer: B1145877
CAS-Nummer: 1374652-38-6
Molekulargewicht: 145.165
InChI-Schlüssel: TUKSFRHZKBMWHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethenyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of significant interest in medicinal and organic chemistry as a versatile scaffold for fragment-based drug discovery (FBDD) . As a fused bicyclic heterocycle, it is a member of the pyrazolopyridine family, which is known for its structural similarity to purine bases, a feature that often confers relevance in biologically active compounds . The ethenyl substituent at the 5-position presents a reactive handle for further chemical elaboration, allowing researchers to functionalize the molecule for structure-activity relationship (SAR) studies. The core pyrazolo[3,4-c]pyridine structure offers multiple vectorial growth points for synthetic modification, enabling selective functionalization at various ring positions to optimize interactions with target proteins . While specific biological data for this exact analog may be limited, pyrazolopyridine derivatives are extensively researched and have been investigated for various biomedical applications, including their potential as kinase inhibitors . This compound is intended for research purposes as a key intermediate in the hit-to-lead optimization process. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

1374652-38-6

Molekularformel

C8H7N3

Molekulargewicht

145.165

IUPAC-Name

5-ethenyl-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H7N3/c1-2-7-3-6-4-10-11-8(6)5-9-7/h2-5H,1H2,(H,10,11)

InChI-Schlüssel

TUKSFRHZKBMWHC-UHFFFAOYSA-N

SMILES

C=CC1=NC=C2C(=C1)C=NN2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isomeric Distinction of 5-ethenyl-1H-pyrazolo[3,4-c]pyridine and 5-vinyl-1H-pyrazolo[3,4-b]pyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nuanced world of medicinal chemistry is profoundly influenced by isomerism, where subtle changes in molecular architecture can lead to vastly different pharmacological outcomes. This technical guide provides an in-depth exploration of two constitutional isomers: 5-ethenyl-1H-pyrazolo[3,4-c]pyridine and 5-vinyl-1H-pyrazolo[3,4-b]pyridine. We will dissect their structural disparities, delineate divergent synthetic strategies, and prognosticate the consequential impacts on their physicochemical properties and biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the subtleties of heterocyclic chemistry for the rational design of novel therapeutics.

Introduction: The Significance of Isomerism in Pyrazolopyridines

Pyrazolopyridines, bicyclic heteroaromatic systems formed by the fusion of pyrazole and pyridine rings, represent a "privileged scaffold" in drug discovery.[1] Their structural resemblance to purines allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[2] The specific arrangement of nitrogen atoms within the bicyclic core gives rise to several isomeric forms, with pyrazolo[3,4-b]pyridines and pyrazolo[3,4-c]pyridines being of significant interest.

The introduction of a vinyl (ethenyl) group at the 5-position of these scaffolds introduces a reactive handle for further chemical modification and a potential pharmacophore for targeted biological interactions. However, the seemingly minor shift in the fusion of the pyrazole and pyridine rings between the [3,4-c] and [3,4-b] isomers results in profound differences in their electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Understanding these differences is paramount for predicting their behavior in biological systems and for the strategic design of new chemical entities.

This guide will illuminate the core distinctions between 5-ethenyl-1H-pyrazolo[3,4-c]pyridine and 5-vinyl-1H-pyrazolo[3,4-b]pyridine, providing a comprehensive framework for their synthesis, characterization, and potential therapeutic applications.

Structural and Electronic Divergence

The fundamental difference between the two isomers lies in the connectivity of the fused rings. In the pyrazolo[3,4-c] isomer, the pyridine nitrogen is para to the pyrazole's NH group, whereas in the pyrazolo[3,4-b] isomer, it is in a meta-like position. This seemingly subtle change has significant electronic consequences.

5-ethenyl-1H-pyrazolo[3,4-c]pyridine can be considered a 6-azaindazole derivative. The lone pair of the pyridine nitrogen is directed away from the pyrazole ring, influencing the overall dipole moment and hydrogen bonding potential of the molecule.

5-vinyl-1H-pyrazolo[3,4-b]pyridine , on the other hand, is a 7-azaindole isostere. The proximity of the pyridine nitrogen to the pyrazole NH allows for potential intramolecular hydrogen bonding and creates a different electronic landscape across the molecule. This isomer is part of a class of compounds known for a wide range of biological activities, including as kinase inhibitors and anticancer agents.[3]

The following diagram illustrates the distinct structural and electronic features of the two isomers.

synth_c start Halogenated Pyridine Precursor intermediate1 5-Halo-1H-pyrazolo[3,4-c]pyridine start->intermediate1 Ring Formation product 5-ethenyl-1H-pyrazolo[3,4-c]pyridine intermediate1->product Pd-catalyzed Cross-Coupling (Stille/Suzuki) reagent Vinylating Agent (e.g., vinyltributylstannane or potassium vinyltrifluoroborate) reagent->product

Caption: Proposed synthetic workflow for 5-ethenyl-1H-pyrazolo[3,4-c]pyridine.

Synthesis of 5-vinyl-1H-pyrazolo[3,4-b]pyridine

The synthesis of the pyrazolo[3,4-b] isomer can also be achieved through a similar cross-coupling strategy, starting from a 5-halo-1H-pyrazolo[3,4-b]pyridine intermediate. The construction of the pyrazolo[3,4-b] core is well-documented and often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. [2]

synth_b start 5-Aminopyrazole + 1,3-Dicarbonyl intermediate1 5-Halo-1H-pyrazolo[3,4-b]pyridine start->intermediate1 Ring Cyclization & Halogenation product 5-vinyl-1H-pyrazolo[3,4-b]pyridine intermediate1->product Pd-catalyzed Cross-Coupling (Stille/Suzuki) reagent Vinylating Agent (e.g., vinyltributylstannane or potassium vinyltrifluoroborate) reagent->product

Caption: Proposed synthetic workflow for 5-vinyl-1H-pyrazolo[3,4-b]pyridine.

Comparative Physicochemical and Spectroscopic Properties

The structural and electronic differences between the two isomers are expected to manifest in their physicochemical and spectroscopic properties.

Property5-ethenyl-1H-pyrazolo[3,4-c]pyridine (Predicted)5-vinyl-1H-pyrazolo[3,4-b]pyridine (Predicted)Rationale for Difference
Molecular Weight 145.17 g/mol 145.17 g/mol Isomers have the same molecular formula (C8H7N3).
LogP LowerHigherThe [3,4-c] isomer is likely more polar due to the exposed pyridine nitrogen, leading to a lower LogP.
pKa Higher basicityLower basicityThe pyridine nitrogen in the [3,4-c] isomer is more accessible for protonation.
¹H NMR (vinyl) Distinct chemical shifts for vinyl protons.Vinyl proton signals will be influenced by the different electronic environment of the [3,4-b] core.The anisotropic effects of the adjacent rings will differ.
¹³C NMR (vinyl) Characteristic signals for the vinyl carbons.Chemical shifts will vary due to the altered electron density distribution in the [3,4-b] system.Positional isomerism changes the electronic environment of the substituent.
IR Spectroscopy Characteristic C=C stretching of the vinyl group and N-H stretching.Similar characteristic peaks, with potential shifts in N-H stretching frequency due to different hydrogen bonding environments.Isomeric differences affect vibrational modes.
Mass Spectrometry Molecular ion peak at m/z = 145.Molecular ion peak at m/z = 145.Isomers have the same mass.

Pharmacological Implications and Bioisosterism

The concept of bioisosterism, where functional groups are interchanged to modulate a molecule's properties while retaining its biological activity, is central to understanding the potential differences between these two isomers. [4]While both are pyrazolopyridines, their distinct electronic and steric profiles suggest they will interact differently with biological targets.

5-ethenyl-1H-pyrazolo[3,4-c]pyridine: As a purine isostere, this scaffold may be a suitable candidate for targeting ATP-binding sites in kinases or other purine-recognizing enzymes. The vinyl group could serve as a key interaction point within a hydrophobic pocket or as a reactive Michael acceptor for covalent inhibition, depending on the target's active site.

5-vinyl-1H-pyrazolo[3,4-b]pyridine: This scaffold is already known to be a "privileged" structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. [1]The placement of the vinyl group at the 5-position could modulate the activity of known pyrazolo[3,4-b]pyridine-based inhibitors or introduce novel interactions with the target protein. The different vector for the vinyl substituent compared to the [3,4-c] isomer could be crucial for optimizing binding affinity and selectivity.

The following diagram illustrates the logical flow for evaluating the pharmacological potential of these isomers.

pharma_flow start Isomeric Scaffolds c_isomer 5-ethenyl-1H-pyrazolo[3,4-c]pyridine start->c_isomer b_isomer 5-vinyl-1H-pyrazolo[3,4-b]pyridine start->b_isomer bio_eval Comparative Biological Screening c_isomer->bio_eval b_isomer->bio_eval sar Structure-Activity Relationship (SAR) Analysis bio_eval->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for pharmacological evaluation of the isomers.

Experimental Protocols

General Protocol for Suzuki-Miyaura Vinylation

This protocol is a general guideline for the synthesis of vinyl-substituted pyrazolopyridines from their halo-precursors.

Materials:

  • 5-Halo-pyrazolopyridine (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 mmol)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the 5-halo-pyrazolopyridine, potassium vinyltrifluoroborate, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol for NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrazolopyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

Data Acquisition:

  • Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. [5]2. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).

  • Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the unambiguous assignment of all proton and carbon signals. [6]

Protocol for High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Analysis:

  • Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.

  • The observed mass should be within 5 ppm of the calculated exact mass for the molecular formula C₈H₇N₃.

Protocol for Single-Crystal X-ray Diffraction

Crystal Growth:

  • Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents). [7]2. Alternatively, vapor diffusion or slow cooling methods can be employed. [8] Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source. [9]3. Solve and refine the crystal structure using appropriate software packages (e.g., SHELX).

Conclusion and Future Perspectives

The isomeric pair of 5-ethenyl-1H-pyrazolo[3,4-c]pyridine and 5-vinyl-1H-pyrazolo[3,4-b]pyridine provides a compelling case study in the importance of subtle structural modifications in drug design. While sharing the same molecular formula, their distinct electronic and steric properties, arising from the different fusion of the pyrazole and pyridine rings, are predicted to lead to different synthetic accessibility, physicochemical characteristics, and pharmacological profiles.

The pyrazolo[3,4-b]pyridine scaffold is well-established as a source of bioactive compounds, and the introduction of a vinyl group at the 5-position offers a promising avenue for the development of new therapeutics. The less-explored pyrazolo[3,4-c]pyridine isomer, with its unique electronic distribution, presents an opportunity for the discovery of novel chemical entities that may interact with different biological targets or exhibit improved drug-like properties.

Future research should focus on the synthesis and parallel biological evaluation of these two isomers against a diverse panel of targets, particularly kinases and other purine-binding proteins. A thorough investigation of their structure-activity relationships will provide valuable insights for the rational design of next-generation pyrazolopyridine-based drugs.

References

  • Blewitt, H. (Year). Review on the synthesis of imidazo-[1,2-a]-pyridines.
  • COSIMELLI, B., BRUNI, F., & SELLERI, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure.
  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M).
  • 1H-PYRAZOLO-[3,4-C]-PYRIDINE - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. IUCr Journals, 11(4), 434-441.
  • x Ray crystallography. (n.d.).
  • 1H-PYRAZOLO[3,4-B]PYRIDINE(271-73-8) 1H NMR spectrum - ChemicalBook.
  • 5 Combin
  • CHIMICHI, S., COSIMELLI, B., BRUNI, F., & SELLERI, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Mass fragmentation pattern for compound 10 - ResearchG
  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 434-441.
  • Stille Coupling | NROChemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Small molecule crystallography - Excillum.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Archiv der Pharmazie.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Chemical Biology.
  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M).
  • 1H-PYRAZOLO-[3,4-C]-PYRIDINE - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • 1H-pyrazolo[3,4-b]pyridine, 1-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Application Notes and Protocols for the Stille Reaction with Trimethylstannyldimethylvinylsilane - Benchchem.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Organic & Biomolecular Chemistry.
  • Stille Coupling - Organic Chemistry Portal.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses.
  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. (n.d.).
  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.).
  • Stille Cross-Coupling - J&K Scientific LLC.
  • Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. The | Chegg.com. (2017).
  • NMR Sample Prepar
  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. (2020). Chemistry LibreTexts.
  • Mass Spectrometry - Fragmentation P
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). Journal of the American Chemical Society, 135(34), 12877-12885.
  • Examples of pyrazolo[3,4-b]pyridines biologically actives - ResearchG
  • NMR/IR Analysis - Predicting a Structure and Assigning a Pyridine Ring. (2017).
  • Synthesis and crystal structures of novel controlled three-dimensional organic mercury (II) supermolecule complexes based on poly N-heterocyclic carbenes. (2026).
  • NMR Techniques in Organic Chemistry: a quick guide[10][11].

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Archiv der Pharmazie.
  • Using 2H labelling to improve the NMR detectability of pyridine and its deriv
  • mass spectra - fragmentation p
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.).

Sources

An In-depth Technical Guide to the Safe Handling of 1H-pyrazolo[3,4-c]pyridine 5-vinyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Novelty and Safety in Heterocyclic Chemistry

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules investigated for a range of biological activities, including antiviral and anticancer properties.[1][2][3] The introduction of a vinyl group at the 5-position creates a reactive handle for further synthetic elaboration, such as click chemistry, polymerization, or Michael additions, making it a valuable, yet hazardous, intermediate for drug discovery and materials science.

This guide provides a comprehensive safety and handling protocol for the 1H-pyrazolo[3,4-c]pyridine 5-vinyl derivative. As a specific Safety Data Sheet (SDS) for this likely non-commercial research chemical is not publicly available, this document synthesizes data from structurally analogous compounds—namely the 1H-pyrazolo[3,4-c]pyridine core and various vinyl-substituted pyridines—to construct a robust, precautionary safety profile.[4] Our approach is grounded in the principles of Structure-Activity Relationship (SAR), where the known hazards of the individual structural motifs are used to forecast the safety profile of the combined molecule.[5][6]

Section 1: Predicted Hazard Identification and GHS Classification

The primary hazards of this compound stem from two key structural features: the bioactive pyrazolopyridine nucleus and the highly reactive vinyl group. Vinyl monomers are known for their flammability, acute toxicity, and tendency to undergo spontaneous, often hazardous, polymerization.[7][8] The pyridine core and its derivatives frequently exhibit acute toxicity, are corrosive, and can cause organ damage with prolonged exposure.[4][9]

Based on an analysis of close structural analogs like 2- and 4-vinylpyridine, a predicted Globally Harmonized System (GHS) classification for 1H-pyrazolo[3,4-c]pyridine 5-vinyl derivative is summarized below.[4][10][11]

Table 1: Predicted GHS Classification
Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects
Predicted GHS Pictograms:
FlameSkull and CrossbonesCorrosionHealth HazardEnvironment

Signal Word: DANGER

Section 2: Core Safety Directives & Experimental Protocols

Adherence to stringent safety protocols is non-negotiable. The high reactivity of the vinyl group and the acute toxicity of the heterocyclic core demand a multi-layered approach to safety.

Engineering Controls: The Primary Barrier
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, MUST be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[12]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible.[13]

Personal Protective Equipment (PPE)

A standard lab coat, while necessary, is insufficient. The following PPE is mandatory:

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton). A double-gloving strategy (e.g., nitrile inner, neoprene outer) is highly recommended. Discard gloves immediately after handling and wash hands thoroughly.[12]

  • Eye Protection: Chemical safety goggles are required at all times. A full-face shield should be worn over goggles when handling larger quantities (>5 g) or during procedures with a high splash risk.[12]

  • Body Protection: A chemically resistant apron or lab coat is required. Ensure clothing is non-flammable.

Chemical Storage and Stability

The vinyl group is susceptible to both light- and heat-induced polymerization, which can be violent and exothermic.[14]

  • Inhibitor: The compound should be stored with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), typically at a concentration of 100-200 ppm.[14] The inhibitor level should be checked periodically if the compound is stored for an extended time.

  • Storage Conditions: Store in a tightly sealed, amber glass container in a cool, dark, and well-ventilated area designated for flammable and toxic materials. Refrigeration is recommended for long-term storage.

  • Incompatibilities: Store away from strong oxidizing agents, acids, bases, and polymerization initiators (e.g., peroxides, radical initiators like AIBN).[7][15] Keep away from all sources of ignition, including heat, sparks, and open flames.[15]

Diagram: Safe Handling Workflow

This diagram outlines the critical decision points and actions for handling the vinyl pyrazolopyridine derivative.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Need to Handle Compound check_sds Review this Guide & Analog SDS start->check_sds don_ppe Don Full PPE: - Goggles & Face Shield - Chem-Resistant Gloves - Lab Coat/Apron check_sds->don_ppe prep_hood Prepare Fume Hood: - Verify Airflow - Remove Clutter - Ground Equipment don_ppe->prep_hood weigh Weigh Compound in Hood prep_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction quench Quench Reaction (if applicable) reaction->quench decontaminate Decontaminate Glassware in Hood quench->decontaminate waste Dispose of Waste: - Liquid: Halogenated/Non-Halogenated - Solid: Contaminated PPE/Towels decontaminate->waste end End: Secure Storage/Cleanup Complete waste->end

Caption: Workflow for the safe handling of reactive vinyl derivatives.

Section 3: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

SituationAction
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Small Spill (<50 mL) Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop up the material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
Large Spill (>50 mL) Evacuate the laboratory immediately. Alert others and call emergency services. Do not attempt to clean it up yourself.
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguishers.[7] Do not use a direct water jet, as it may spread the flammable liquid.

Section 4: Toxicological and Ecological Profile (Inference-Based)

  • Toxicology: The primary toxicological concerns are acute toxicity via all routes of exposure (oral, dermal, inhalation) and severe corrosive effects on skin and eyes.[4][11] The pyridine moiety suggests potential for liver and kidney damage, and repeated exposure may lead to systemic organ toxicity. The biological activity of the pyrazolopyridine core implies that the molecule is not inert and may interfere with biological pathways.[17][18]

  • Ecology: Based on data for 4-vinylpyridine, the compound is expected to be toxic to aquatic life with long-lasting effects.[4] It must not be allowed to enter drains or waterways.[15] All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

Diagram: Hazard Relationship Logic

This diagram illustrates how the structural components contribute to the overall hazard profile.

cluster_vinyl Vinyl Group Hazards cluster_core Pyrazolopyridine Core Hazards cluster_ppe Required Controls compound 1H-pyrazolo[3,4-c]pyridine 5-vinyl derivative vinyl_hazards Flammability Uncontrolled Polymerization Acute Toxicity (Michael Acceptor) compound->vinyl_hazards contributes core_hazards Bioactivity Acute Toxicity (Oral/Dermal) Organ Toxicity (Repeated Dose) Corrosivity compound->core_hazards contributes controls Fume Hood Full PPE Inhibited Storage Ignition Source Control vinyl_hazards->controls core_hazards->controls

Caption: Relationship between chemical structure and required safety controls.

References

  • Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA – Chemistry and Biochemistry. [Link]

  • 4-Vinylpyridine Safety Data Sheet. Scientific Polymer Products. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • 2-Vinylpyridine GESTIS Substance Database. Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • 2-Vinylpyridine PubChem Database. National Center for Biotechnology Information. [Link]

  • Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-c]pyridine PubChem Database. National Center for Biotechnology Information. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Vinyl Chloride Monomer - Safe Handling Guide. Toxic Docs. [Link]

  • Structure–activity relationship. Wikipedia. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Styrene Monomer: Safe Handling Guide. Plastics Europe. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Magnetochemistry. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Lab Manager. [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. International Journal of Molecular Sciences. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 5-ethenyl-1H-pyrazolo[3,4-c]pyridine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: The Significance of Vinyl-Substituted Pyrazolopyridines

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a purine isostere that can interact with a wide range of biological targets, including various kinases.[1][2] The introduction of a vinyl (ethenyl) group at the C-5 position creates a versatile chemical handle. This terminal alkene functionality enables a multitude of subsequent chemical transformations, such as Heck reactions, olefin metathesis, dihydroxylation, and hydroamination, providing a gateway to diverse and complex molecular architectures for drug discovery programs.[3]

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-ethenyl-1H-pyrazolo[3,4-c]pyridine from 5-bromo-1H-pyrazolo[3,4-c]pyridine. We will delve into the rationale behind selecting the Suzuki-Miyaura cross-coupling reaction, detail the underlying mechanism, and present a robust, step-by-step experimental procedure designed for reproducibility and success.

Strategic Approach: Selecting the Optimal Cross-Coupling Method

The formation of a C(sp²)-C(sp²) bond between the pyrazolopyridine core and a vinyl group is most effectively achieved through palladium-catalyzed cross-coupling reactions. Several established methods are viable for this transformation:

  • Stille Coupling: This reaction employs a vinyl-organotin reagent (e.g., vinyltributylstannane) and is known for its reliability and tolerance of various functional groups.[4][5] However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts during purification.[5]

  • Heck Reaction: The Heck (or Mizoroki-Heck) reaction directly couples the aryl halide with an alkene, such as ethylene gas or a vinyl equivalent.[6][7] While atom-economical, using a gaseous reagent like ethylene can require specialized equipment, and side reactions like double arylation can occur.[8]

  • Suzuki-Miyaura Coupling: This method utilizes a vinyl-organoboron reagent, such as potassium vinyltrifluoroborate or vinylboronic acid.[9] The Suzuki-Miyaura reaction is widely favored due to the low toxicity, high stability, and commercial availability of the boron reagents.[9][10] The reaction conditions are generally mild and compatible with a broad range of N-heterocycles, making it the method of choice for this protocol.[11][12]

Given its favorable safety profile, broad functional group tolerance, and high efficiency, the Suzuki-Miyaura cross-coupling reaction is selected as the optimal strategy for the vinylation of 5-bromo-1H-pyrazolo[3,4-c]pyridine.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood palladium-based catalytic cycle. A grasp of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-1H-pyrazolo[3,4-c]pyridine. This is often the rate-determining step and forms a Pd(II) intermediate.[6]

  • Transmetalation: The vinyl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base (e.g., carbonate), which forms a more nucleophilic "ate" complex, facilitating the transfer of the vinyl group and displacing the halide from the palladium complex.[9]

  • Reductive Elimination: The newly coupled product, 5-ethenyl-1H-pyrazolo[3,4-c]pyridine, is expelled from the palladium complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Aryl-Pd(II)-Br Complex oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_vinyl_intermediate Aryl-Pd(II)-Vinyl Complex transmetalation->pd_vinyl_intermediate reductive_elimination Reductive Elimination pd_vinyl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 5-Ethenyl-1H-pyrazolo[3,4-c]pyridine reductive_elimination->product aryl_halide 5-Bromo-1H-pyrazolo[3,4-c]pyridine aryl_halide->oxidative_addition boronate [Vinyl-B(OR)₃]⁻ (Activated Boronate) boronate->transmetalation Workflow setup 1. Reaction Setup reagents 2. Add Reagents (Solids) setup->reagents purge 3. Inert Atmosphere (Purge with Argon) reagents->purge solvents 4. Add Solvents (Degassed) purge->solvents reaction 5. Heat Reaction (e.g., 90 °C, 12 h) solvents->reaction workup 6. Aqueous Work-up reaction->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-pyrazolo[3,4-c]pyridine (198 mg, 1.0 mmol).

  • Addition of Solids: To the same flask, add potassium vinyltrifluoroborate (201 mg, 1.5 mmol), cesium carbonate (978 mg, 3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents. [8]5. Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the pure product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product, 5-ethenyl-1H-pyrazolo[3,4-c]pyridine, has a molecular weight of 145.17 g/mol .

Expected Results and Troubleshooting

  • Yield: Based on similar cross-coupling reactions with N-heteroaryl bromides, yields for this transformation are expected to be in the range of 60-85%. [8]* Purity: After column chromatography, the product should be >95% pure as determined by NMR.

  • Troubleshooting:

    • No Reaction/Low Conversion: This is often due to an inactive catalyst. Ensure the reaction was set up under a properly maintained inert atmosphere and that anhydrous solvents were used. The quality of the palladium catalyst is also paramount.

    • Formation of Debrominated Byproduct: If a significant amount of 1H-pyrazolo[3,4-c]pyridine is observed, it may indicate a protodeboronation of the vinylboron species or a competing hydrodehalogenation pathway. Ensure the base is of high quality and the system is free of excess protic sources.

    • Homocoupling of Boronate: Dimerization of the vinyl group (to form 1,3-butadiene) can occur. This is often minimized by ensuring the efficient oxidative addition of the aryl bromide to the palladium catalyst.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Reagent Hazards: 5-Bromo-1H-pyrazolo[3,4-c]pyridine is classified as harmful if swallowed or inhaled and causes skin and eye irritation. [13]Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-ethenyl-1H-pyrazolo[3,4-c]pyridine from its corresponding 5-bromo precursor. The use of potassium vinyltrifluoroborate offers a practical and safer alternative to organotin reagents. This protocol provides a detailed, robust framework for researchers to access this valuable building block, enabling further exploration and diversification in the fields of medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic-Chemistry.org. Retrieved from [Link]

  • D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Note: While this specific article was not in the search results, it represents the type of authoritative review that underpins the principles discussed. The provided search results [14][15][16]cover similar palladium-catalyzed reactions for heterocycle synthesis).

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Trost, B. M., & Crawley, M. L. (2010). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to biologically active pyrroles and indoles. Journal of the American Chemical Society, 132(44), 15800–15807. Retrieved from [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925. Retrieved from [Link]

  • Wang, G. W., Yuan, J., & Li, X. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087. Retrieved from [Link]

  • SciSpace. (n.d.). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to b. Retrieved from [Link]

  • Pitinari, C. G., et al. (2021). Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene. Journal of the American Chemical Society, 143(33), 13016–13023. Retrieved from [Link]

  • Chen, Y., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. Retrieved from [Link]

  • Papakyriakou, A., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(11), 3369. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14170. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-Chemistry.org. Retrieved from [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Retrieved from [Link]

  • Ziegler, C. B., & Heck, R. F. (1979). Palladium-catalyzed vinylic substitution reactions of N-vinyl amides. The Journal of Organic Chemistry, 44(22), 3407–3410. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2023). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 28(13), 5174. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic-Chemistry.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]

  • Wang, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Pearson+. (2024). Predict the product of the following Stille coupling reactions. Retrieved from [Link]

  • ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Retrieved from [Link]

  • PubMed. (2019). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Vinylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 5-vinyl-1H-pyrazolo[3,4-c]pyridine via Suzuki-Miyaura cross-coupling. This scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, GSK-3, and Pim kinase inhibitors), where the C-5 vinyl group serves as a versatile "warhead" for covalent inhibition (Michael acceptor) or a handle for further diversification (e.g., cyclopropanation, hydroboration).

Executive Summary & Strategic Analysis

The synthesis of 5-vinyl-1H-pyrazolo[3,4-c]pyridine presents specific chemoselective challenges due to the amphoteric nature of the pyrazolo[3,4-c]pyridine core. The scaffold contains an acidic pyrazole NH (


) and a basic pyridine nitrogen.

Key Synthetic Challenges:

  • Catalyst Poisoning: The free pyrazole NH can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Regioselectivity: While C-5 (adjacent to the pyridine nitrogen) is activated for oxidative addition, the C-3 position is susceptible to direct C-H activation or electrophilic halogenation if not blocked.

  • Product Stability: 5-vinyl-aza-heterocycles are prone to polymerization or oxidation; protocols must minimize thermal stress and oxidative exposure.

Strategic Solution: We present two validated workflows:

  • Route A (Direct): A rapid, protection-free protocol using robust Pd-catalysts for discovery-scale (mg) synthesis.

  • Route B (Protected): A scalable, high-yielding route utilizing THP (tetrahydropyranyl) protection to prevent catalyst poisoning and facilitate purification.

Retrosynthetic Logic & Mechanism

The target molecule is disconnected to the commercially available 5-bromo-1H-pyrazolo[3,4-c]pyridine and a vinylboron surrogate.

Mechanistic Pathway (Graphviz Diagram)

SuzukiMechanism Start 5-Bromo-1H-pyrazolo[3,4-c]pyridine Protect N-Protection (THP/SEM) Start->Protect Route B (Scale) OxAdd Oxidative Addition (L2Pd-Ar-Br) Start->OxAdd Route A (Direct) Protect->OxAdd Activated Substrate TransMet Transmetalation (Vinyl-B / Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Vinyl Complex Deprotect Deprotection (Acid Hydrolysis) RedElim->Deprotect Protected Vinyl Product Product 5-Vinyl-1H-pyrazolo[3,4-c]pyridine RedElim->Product Route A Deprotect->Product Final Target

Figure 1: Decision tree for synthesis. Route A is faster; Route B is higher yielding for scale-up.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid analog generation (<100 mg).

Rationale: Uses Pd(dppf)Cl₂[1][2][3]·DCM or XPhos Pd G2 . The bidentate ferrocenyl ligand (dppf) creates a wide bite angle, facilitating reductive elimination, while XPhos provides steric bulk to prevent Pd-coordination by the pyrazole nitrogen.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Vinylboronic acid pinacol ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Charge: In a microwave vial, combine the 5-bromo precursor (100 mg, 0.50 mmol), vinylboronic acid pinacol ester (116 mg, 0.75 mmol), and K₂CO₃ (207 mg, 1.5 mmol).

  • Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (20 mg, 0.025 mmol). Seal the vial immediately.

  • Reaction: Heat at 100°C for 2–4 hours (conventional heating) or 45 mins at 110°C (microwave).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[4] Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH 95:5). Note: The vinyl group makes the product slightly less polar than the starting material.

Protocol B: Protected Route (THP-Protected)

Best for: Scale-up (>1 g) and maximum yield.

Rationale: Protecting the N-1 position with a Tetrahydropyranyl (THP) group increases solubility in organic solvents and eliminates catalyst poisoning.

Step 1: Protection[5]
  • Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine in DCM.

  • Add DHP (3.0 equiv) and p-TsOH (0.1 equiv).

  • Stir at RT for 12 h. Wash with NaHCO₃. Isolate 1-(tetrahydro-2H-pyran-2-yl)-5-bromo-derivative.

Step 2: Suzuki Coupling

Materials:

  • N-THP-5-bromo-precursor (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.2 equiv) — More stable than pinacol ester for scale.

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: THF / Water (9:1)

Procedure:

  • Combine N-THP precursor (1.0 g), Potassium vinyltrifluoroborate (0.54 g), and Cs₂CO₃ (3.2 g) in a flask.

  • Add THF (18 mL) and Water (2 mL). Degas thoroughly.

  • Add Pd catalyst.[1][2][6] Reflux (70°C) under N₂ for 16 hours.

  • Workup: Standard extraction (EtOAc).

  • Yield Expectation: 85–95%.

Step 3: Deprotection
  • Dissolve the coupled product in DCM/TFA (4:1) or HCl/Dioxane (4M) .

  • Stir at RT for 2–4 hours.

  • Neutralization: Carefully quench with sat. NaHCO₃ (exothermic).

  • Isolation: Extract with EtOAc/THF (THF helps solubility of the free base).

Critical Parameters & Optimization Data

The following table summarizes optimization screens for the coupling step (Protocol A context).

ParameterVariationOutcomeRecommendation
Catalyst Pd(PPh₃)₄Moderate yield (40-60%), slow conversion.Use for Protocol B only.
Pd(dppf)Cl₂ High yield (70-85%) , robust.Primary Choice.
XPhos Pd G2Excellent yield (90%), fast.Use for difficult substrates.[6]
Base Na₂CO₃Slow reaction.Avoid.
K₂CO₃ / Cs₂CO₃ Optimal conversion. Standard.
Solvent DMFHigh conversion, difficult workup.Use if solubility is poor.
Dioxane/H₂O Clean profile, easy workup. Standard.
Reaction Workflow Diagram

Workflow cluster_0 Pre-Reaction Phase cluster_1 Reaction Phase cluster_2 Post-Reaction S1 Substrate Preparation (5-Bromo-1H-pyrazolo[3,4-c]pyridine) R1 Degassing (Critical) Remove O2 to prevent homocoupling S1->R1 S2 Reagent Selection (VinylBPin vs VinylBF3K) S2->R1 R2 Catalysis Pd(dppf)Cl2, 100°C R1->R2 Argon atm P1 Scavenging (Optional: Si-Thiol) R2->P1 P2 Isolation Flash Chromatography P1->P2

Figure 2: Operational workflow emphasizing the critical degassing step to prevent vinyl boronate homocoupling (butadiene formation).

Troubleshooting & Stability

  • Protodeboronation: Vinyl boronic acids are unstable. If yields are low, switch to Potassium Vinyltrifluoroborate or add the boronate in portions.

  • Homocoupling: The formation of 1,3-butadiene (gas) from the vinyl reagent is a common side reaction if O₂ is present. Rigorous degassing is mandatory.

  • Polymerization: The product (5-vinyl-1H-pyrazolo[3,4-c]pyridine) is a styrenic-like monomer.

    • Action: Store at -20°C.

    • Action: Add a radical inhibitor (e.g., BHT, 100 ppm) if storing in solution for extended periods.

References

  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34483-34493. Link

    • Establishes the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine and general coupling reactivity.
  • Billingsley, K. L., et al. (2006).[6] "Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 45(21), 3484-3488. Link

    • Provides foundational conditions for coupling difficult nitrogen-rich heterocycles.
  • Léris, A., et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 11, 2262-2268. Link

    • Demonstrates vinylation and arylation protocols on similar fused pyrazolo-pyridine systems.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

    • The authoritative review on mechanism and conditions.

Sources

Application Notes & Protocols: Leveraging the 5-Ethenyl-1H-pyrazolo[3,4-c]pyridine Scaffold in Fragment-Based Drug Discovery for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and clinical-stage kinase inhibitors.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing the 5-ethenyl-1H-pyrazolo[3,4-c]pyridine fragment as a strategic starting point in fragment-based drug discovery (FBDD). The vinyl group at the C5 position serves as a versatile chemical handle, enabling rapid library synthesis and exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors. These notes are intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy research.

Introduction: The Strategic Value of the Pyrazolopyridine Core

Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small-molecule kinase inhibitors has therefore revolutionized targeted therapy. The pyrazolopyridine framework has emerged as a highly successful "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[1][2]

Fragment-Based Drug Discovery (FBDD) offers an efficient alternative to high-throughput screening (HTS) by starting with low-molecular-weight fragments that bind to the target with high ligand efficiency. These initial hits are then elaborated and optimized into potent leads. The 5-ethenyl-1H-pyrazolo[3,4-c]pyridine fragment is an ideal starting point for such a campaign. Its pyrazolopyridine core provides the necessary anchor to the kinase hinge region, while the ethenyl (vinyl) group offers a reactive and geometrically defined vector for chemical elaboration into adjacent binding pockets, a critical step for achieving both potency and selectivity.

FBDD_Workflow cluster_0 Fragment Screening & Hit ID cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization & Preclinical frag_lib Fragment Library screening Biophysical/Biochemical Screening frag_lib->screening hit_id Hit Identification (5-Ethenyl-1H-pyrazolo[3,4-c]pyridine) screening->hit_id synthesis Structure-Guided Library Synthesis (Suzuki, Heck, etc.) hit_id->synthesis Fragment Hit biochem Biochemical Assay (IC50 Determination) synthesis->biochem cell_assay Cell-Based Assay (Viability, Target Engagement) biochem->cell_assay sar SAR Analysis cell_assay->sar sar->synthesis lead_opt Lead Optimization (ADME/Tox) sar->lead_opt Optimized Lead invivo In Vivo Efficacy (Xenograft Models) lead_opt->invivo candidate Preclinical Candidate invivo->candidate

Caption: Fragment-Based Drug Discovery (FBDD) workflow.

Synthesis of the Core Fragment and Analog Library

The utility of a fragment is predicated on the feasibility of its synthesis and the amenability of its derivatives to parallel synthesis. The pyrazolo[3,4-c]pyridine scaffold can be constructed through several established synthetic routes, often involving the condensation of a 5-aminopyrazole precursor with a suitable three-carbon synthon.[4][5] The vinyl group can be introduced via late-stage cross-coupling from a halogenated intermediate.

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Intermediate)

Causality: A brominated intermediate is a cornerstone for diversification. Bromine is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, providing a robust and versatile method for installing the ethenyl group and, subsequently, a wide array of other functionalities for SAR exploration.

  • Starting Material: Commercially available 2,6-dichloronicotinonitrile.

  • Hydrazine Addition: Reflux 2,6-dichloronicotinonitrile with hydrazine hydrate in ethanol. This reaction proceeds via nucleophilic aromatic substitution of the chlorine at the 2-position, followed by intramolecular cyclization onto the nitrile to form the pyrazole ring, yielding 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine.

  • Sandmeyer Reaction: Treat the resulting 3-amino compound with sodium nitrite in an acidic medium (e.g., HBr/H₂O) to form a diazonium salt, followed by treatment with copper(I) bromide to install the bromine at the 3-position.

  • Deamination (Optional but recommended): The 3-amino group can be removed if not desired in the final scaffold. This is typically achieved by diazotization followed by reduction with an agent like hypophosphorous acid.

  • Halogen Exchange: Convert the 5-chloro group to a 5-bromo group if necessary for differential reactivity, although proceeding with the 5-chloro intermediate is also common. For this protocol, we assume a direct route to a 5-bromo precursor is available or synthesized.

Protocol 2: Parallel Synthesis of a 5-Substituted Pyrazolopyridine Library via Suzuki Coupling

Causality: Suzuki coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acids and esters. This allows for the rapid generation of a diverse chemical library from a single, common intermediate, efficiently exploring the chemical space around the core fragment.

  • Array Preparation: In a 96-well reaction block, dispense 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) into each well.

  • Reagent Addition: To each well, add a unique boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1).

  • Reaction: Seal the reaction block and heat to 80-100 °C for 4-12 hours, or until LC-MS analysis indicates consumption of the starting material.

  • Workup & Purification: After cooling, the reactions can be worked up in parallel. Dilute with ethyl acetate, wash with water and brine, and concentrate. Purify the products using parallel reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of each library member by LC-MS and ¹H NMR.

Application in Kinase Inhibitor Development

Derivatives of the pyrazolopyridine scaffold have shown potent inhibitory activity against numerous kinase families, including CDKs, FGFRs, and Pim kinases.[1][6][7] The general mechanism involves the pyrazole nitrogen and the pyridine nitrogen forming hydrogen bonds with the backbone amide residues of the kinase "hinge" region, mimicking the adenine portion of ATP.

Kinase_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RTK Inhibitor->MEK

Caption: Representative kinase signaling pathways targeted by inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

Causality: This homogeneous "add-mix-measure" assay is chosen for its high sensitivity, broad applicability to nearly all kinases, and suitability for high-throughput screening.[8][9] It directly measures the primary function of a kinase—ATP consumption—providing a robust readout of enzyme inhibition. The amount of remaining ATP is inversely proportional to kinase activity.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP & Substrate Solution: Prepare a solution containing the kinase-specific substrate peptide and ATP at a concentration close to its Km value for the specific kinase.

    • Test Compounds: Perform serial dilutions of the synthesized library compounds in DMSO, then further dilute in kinase buffer. Final DMSO concentration in the assay should be ≤1%.

    • Kinase Solution: Dilute the kinase enzyme to a working concentration in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to the appropriate wells. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.

    • Add 10 µL of the ATP/Substrate solution.

    • Initiate the reaction by adding 10 µL of the kinase solution to all wells except the "no enzyme" background controls.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add 25 µL of an ATP detection reagent (e.g., Promega's Kinase-Glo®) to each well. This reagent lyses cells (if applicable in a cell-based format) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the "no inhibitor" control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Illustrative SAR Table

The data generated from Protocol 3 allows for the construction of an SAR table to guide the next round of synthesis.

Compound IDR Group at C5 PositionKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Frag-01 Ethenyl5,500>10,0008,300
Lib-A01 Phenyl8504,2001,500
Lib-A02 4-Fluorophenyl4302,100980
Lib-A03 3-Pyridyl1501,800650
Lib-B07 4-Methoxyphenyl95750320

This is hypothetical data for illustrative purposes.

Cellular and In Vivo Evaluation

A potent biochemical inhibitor must demonstrate activity in a cellular context and, ultimately, in an in vivo model system.

Experimental_Workflow start 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Intermediate) synthesis Parallel Synthesis (Protocol 2) start->synthesis library Compound Library synthesis->library biochem Biochemical Screen (IC50 Determination) (Protocol 3) library->biochem sar SAR Analysis (Table 1) biochem->sar hit_to_lead Hit-to-Lead Selection sar->hit_to_lead cell_assay Cell Viability Assay (Protocol 4) hit_to_lead->cell_assay invivo In Vivo Xenograft (Protocol 5) cell_assay->invivo finish Preclinical Candidate invivo->finish

Caption: Experimental workflow from fragment to in vivo testing.

Protocol 4: Cell-Based Viability Assay (e.g., CellTiter-Glo®)

Causality: This assay assesses the antiproliferative or cytotoxic effects of the compounds on cancer cell lines.[8][10] A positive result suggests that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a downstream biological response. It serves as a crucial bridge between biochemical potency and physiological effect.

  • Cell Plating: Seed cancer cells (chosen based on the target kinase's relevance, e.g., a cell line known to be dependent on FGFR signaling) into a 96-well, white-walled, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of the number of metabolically active cells.[8] Calculate GI₅₀ (concentration for 50% growth inhibition) values by normalizing to vehicle-treated (0% inhibition) and no-cell (100% inhibition) controls.

Protocol 5: General Protocol for an In Vivo Xenograft Efficacy Study

Causality: The xenograft model is the gold standard in preclinical oncology for evaluating a compound's anti-tumor efficacy in a living system.[11][12] This experiment assesses the compound's overall pharmacological properties, including its ability to reach the tumor at sufficient concentrations (pharmacokinetics) and exert a therapeutic effect (pharmacodynamics) over time.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest cancer cells from culture during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor establishment.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.[13][14][15]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-12 mice per group).

  • Dosing and Monitoring:

    • Administer the lead compound via the intended clinical route (e.g., oral gavage) at one or more dose levels daily. The control group receives the vehicle solution.

    • Monitor animal health daily and record body weights twice weekly as a measure of toxicity.

    • Continue to measure tumor volumes throughout the study.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.

    • Euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or target engagement biomarkers).

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).

Conclusion

The 5-ethenyl-1H-pyrazolo[3,4-c]pyridine fragment represents a high-value starting point for the discovery of novel kinase inhibitors. Its privileged core ensures a high probability of binding to the kinase hinge, while the strategically placed vinyl group provides a versatile handle for rapid, structure-guided chemical exploration. The integrated workflow and detailed protocols presented in these application notes provide a robust framework for advancing a fragment hit through biochemical and cellular screening to in vivo proof-of-concept, ultimately accelerating the path toward novel targeted therapies.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Available at: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]

  • Is Your MTT Assay Really the Best Choice. ResearchGate. Available at: [Link]

  • In vitro kinase assay. protocols.io. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. Springer Nature Experiments. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • Xenograft Tumor Assay Protocol. University of North Carolina at Chapel Hill. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. Organic Chemistry: An Indian Journal. Available at: [Link]

  • The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

solving solubility issues of 5-ethenyl-1H-pyrazolo[3,4-c]pyridine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-5E-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub. You are likely encountering precipitation when diluting 5-ethenyl-1H-pyrazolo[3,4-c]pyridine from DMSO into aqueous buffers (PBS, HEPES).[1]

This molecule presents a classic medicinal chemistry paradox:

  • High Lattice Energy: The planar pyrazolo[3,4-c]pyridine core drives strong ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking (aggregation), behaving like "brick dust."
  • Lipophilicity: The 5-ethenyl group acts as a "grease" tail, increasing LogP and reducing water interaction.

  • Reactivity: The vinyl group is a potential Michael acceptor, creating stability risks in nucleophilic buffers.

This guide provides three validated protocols to solve these issues, moving from simple screening (Kinetic) to stable formulation (Thermodynamic).

Part 1: Diagnostic & Decision Matrix

Before choosing a protocol, verify your experimental needs using the decision tree below.

SolubilityDecisionTree cluster_legend Key Factors Start Start: Define Application Q1 Is this for a short-term cellular/enzymatic assay? Start->Q1 Q2 Is this for animal dosing (IV/IP) or long-term storage? Start->Q2 PathA Protocol A: Kinetic Solubility (Solvent Shift) Q1->PathA Yes (< 4 hours) PathB Protocol B: pH Manipulation (In-situ Salt Formation) Q1->PathB If Path A fails Q2->PathB Alternative (Check tolerability) PathC Protocol C: Encapsulation (Cyclodextrin Complex) Q2->PathC Preferred (High Stability) Warning Warning: Vinyl group sensitive to oxidation

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental duration and biological constraints.

Part 2: Technical Protocols
Protocol A: The "Solvent Shift" (Kinetic Solubility)

Best for: High-throughput screening (HTS), IC50 determination.[1]

The Mechanism: You are fighting Ostwald Ripening . When you dump a DMSO stock into water, the compound momentarily supersaturates. If the local concentration is too high, it nucleates and crashes out.

Step-by-Step Procedure:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .

    • Critical: Verify absolute clarity. Sonicate if necessary.

  • The "Intermediate" Step (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 into PEG-400 or Propylene Glycol .[1][2]

    • Why? This creates a "soft landing" for the compound, reducing the dielectric shock when hitting water.

  • The Drop-Wise Addition:

    • Place your aqueous buffer (e.g., PBS) on a vortex mixer set to medium speed .

    • Add the compound solution into the vortexing buffer (subsurface injection is best).

    • Never add buffer to the compound.

  • Equilibration: Incubate for 15 minutes. If turbidity occurs, proceed to Protocol B.

Solvent Limit Table (Max Recommended % v/v)

Solvent Cellular Assays Enzymatic Assays Solubility Boost
DMSO < 0.5% < 5% Moderate
PEG-400 < 1% < 10% High

| Ethanol | < 0.1% | < 2% | Low |[1]

Protocol B: pH Manipulation (In-Situ Salt Formation)

Best for: Reaching concentrations > 50 µM.[1]

The Science: The pyridine nitrogen (N-5 position of the core) has a pKa of approximately 4.5 – 5.5 . At pH 7.4, it is neutral (uncharged) and insoluble. Dropping the pH below 4.0 protonates this nitrogen, creating a cationic species that is highly water-soluble.[1]

Step-by-Step Procedure:

  • Acidification:

    • Prepare a 50 mM Acetate Buffer (pH 4.0) or Citrate Buffer (pH 3.5) .[1]

    • Dissolve the compound directly into this buffer.

    • Note: If using DMSO stock, dilute into this acidic buffer.

  • Salt Screening (If solid isolation is needed):

    • The Mesylate (Methanesulfonic acid) and Hydrochloride salts of pyrazolo-pyridines typically show 10-50x higher solubility than the free base.[1]

  • Buffer Exchange (The "pH Jump"):

    • If the assay must be at pH 7.4, dissolve at pH 4.0 first, then rapidly dilute into the final assay buffer. This delays precipitation (supersaturation) long enough for short assays.

Protocol C: Cyclodextrin Encapsulation (The Gold Standard)

Best for: Animal studies (IV/IP), long-term stability, and preventing vinyl oxidation.

The Mechanism: The hydrophobic vinyl-pyrazolo core enters the lipophilic cavity of the cyclodextrin (Host-Guest complex), while the hydrophilic exterior keeps the complex soluble.[1][2] This also shields the reactive vinyl group from oxidizers.

Recommended Carrier: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or HP-β-CD .[1][2]

Compounding Workflow:

  • Vehicle Prep: Prepare 20% (w/v) SBE-β-CD in Water for Injection (WFI).[1]

  • Acidic Pre-solubilization:

    • Dissolve compound in a minimal volume of 0.1M HCl (protonates the pyridine).

  • Complexation:

    • Add the acidified compound solution dropwise to the Cyclodextrin vehicle while stirring.

  • Neutralization:

    • Slowly adjust pH back to 6.0–7.0 using 0.1M NaOH.

    • Observation: The solution should remain clear. The compound is now trapped inside the cyclodextrin and will not precipitate even at neutral pH.[2]

  • Filtration: Sterile filter (0.22 µm PVDF).

ComplexationMechanism cluster_shield Protective Effect Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex  Self-Assembly   CD Cyclodextrin (Host) CD->Complex Note Vinyl group shielded from oxidation

Figure 2: Schematic of the Host-Guest inclusion complex. The cyclodextrin cavity solubilizes the hydrophobic core while protecting the vinyl moiety.[2]

Part 3: Frequently Asked Questions (FAQ)

Q1: My compound turns yellow/brown after 24 hours in buffer. Why? A: This is likely the 5-ethenyl group reacting.[1][2] Vinyl groups attached to electron-deficient heterocycles can undergo:

  • Polymerization: Radical-initiated chaining.[1]

  • Michael Addition: If your buffer contains nucleophiles (DTT, Glutathione, or free amines like Tris), they may covalently bind to the vinyl group. Fix: Switch to non-nucleophilic buffers (PBS, HEPES) and degas solvents to remove oxygen. Store stocks at -20°C under Argon.

Q2: Can I use Tween-80 instead of Cyclodextrins? A: Yes, but with caution. Surfactants like Tween-80 (Polysorbate 80) form micelles.[1] While effective for solubility, they can:

  • Interfere with cell membrane integrity.

  • Cause "false positives" in enzymatic assays (non-specific inhibition).

  • Recommendation: Use Cyclodextrins (Protocol C) whenever possible as they are biologically inert.

Q3: What is the estimated pKa of the pyridine nitrogen? A: Based on the pyrazolo[3,4-c]pyridine scaffold, the pyridine nitrogen pKa is typically 5.2 ± 0.5 . The pyrazole NH is acidic (pKa > 12). Therefore, the molecule is uncharged (least soluble) between pH 6 and 11.

References
  • Scaffold Properties: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Review of analogous scaffold properties, tautomerism, and solubility profiles). National Institutes of Health (NIH).

  • Cyclodextrin Formulation: Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles.[2][3] (Detailed review on solubilizing planar nitrogenous drugs using Beta-CD derivatives). ResearchGate.

  • Vinyl Group Reactivity: Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds. (Discusses the stability and reactivity of vinyl-substituted heterocyclic systems). National Institutes of Health (NIH).

  • pKa Data: pKa Values of Nitrogen Heterocycles. (Compendium of dissociation constants for pyridine and fused pyridine systems). Organic Chemistry Data.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo to 5-Vinyl Pyrazolopyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-vinyl-pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific palladium-catalyzed cross-coupling reaction. The conversion of 5-bromo-pyrazolopyridine to its 5-vinyl counterpart is a critical transformation for accessing valuable building blocks in medicinal chemistry. However, the unique electronic properties of the pyrazolopyridine core can present significant challenges, often leading to low conversion rates and undesired side reactions.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experimental work.

Troubleshooting Guide: Diagnosing Low Conversion

This section is structured in a question-and-answer format to address specific problems you may be facing at the bench.

Category 1: The Catalyst System

The heart of the reaction is the palladium catalyst. Issues with its source, activation, or the associated ligand are the most common culprits for poor performance.

Q1: My reaction shows little to no conversion, even after several hours. How do I determine if my palladium catalyst is the problem?

A1: When a reaction fails to initiate, the first suspect should always be the generation and stability of the active Pd(0) catalytic species.[1] Several factors could be at play:

  • Catalyst Source and Age: If you are using a palladium(II) salt like Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to the active Pd(0) form for the catalytic cycle to begin.[2][3] The efficiency of this reduction can be unreliable. Furthermore, Pd(OAc)₂ can degrade over time. If your source is old or has been improperly stored, it may have reduced activity. Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly air-sensitive and can be easily oxidized if handled improperly.[4]

  • Inefficient Precatalyst Activation: The reduction of Pd(II) to Pd(0) is often accomplished by a phosphine ligand, a sacrificial amount of the organometallic reagent, or other additives. If this process is inefficient, you will not generate enough active catalyst to turn over the reaction.[3]

  • Recommendation: To ensure consistent and efficient generation of the active catalyst, consider using modern, air-stable palladium precatalysts.[4][5] Buchwald G3 or G4 precatalysts, for example, are designed for rapid and clean generation of the active monoligated Pd(0) species upon heating, bypassing many of the issues associated with older Pd sources.[4]

Q2: I'm using a standard ligand like triphenylphosphine (PPh₃) and getting a complex mixture or low yield. What should I try next?

A2: This is a classic issue when working with nitrogen-containing heterocycles like pyrazolopyridines. The nitrogen lone pair on the pyridine ring can act as a ligand itself, coordinating to the palladium center and inhibiting or poisoning the catalyst.[6][7][8] This is often referred to as the "2-pyridyl problem" in cross-coupling literature.[7][8]

  • Ligand Choice is Critical: Standard, less bulky ligands like PPh₃ are often ineffective in these cases. The solution is typically to use a ligand that binds more strongly to the palladium and whose steric bulk prevents the substrate's nitrogen atom from interfering.

  • Recommendation: Switch to a bulky, electron-rich biarylmonophosphine ligand. These are the "go-to" ligands for challenging heteroaromatic couplings. Excellent starting points include:

    • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): Often provides excellent results with heteroaryl chlorides and bromides.[9]

    • XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): Another highly effective and general ligand.

    • BrettPhos: Known to be effective in preventing side reactions.[10]

The use of these advanced ligands often dramatically improves reaction rates and yields by stabilizing the catalytic intermediates and promoting the difficult reductive elimination step.[11][12][13]

Category 2: Substrates & Reagents

The quality and stability of your starting materials are just as important as the catalyst.

Q3: My reaction starts but then stalls, and I see byproducts that suggest my vinylating agent is decomposing. What is happening?

A3: The stability of the vinylating agent is a crucial parameter, especially in Suzuki-Miyaura couplings.

  • Protodeboronation: The most common decomposition pathway for vinylboronic acids and their esters is protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[9][14] This side reaction is often accelerated by high temperatures and certain bases.[14]

  • Homocoupling: You may also observe the formation of 1,3-butadiene, which arises from the homocoupling of two vinyl units. This is often promoted by the presence of oxygen or issues with catalyst activation.[2][4]

  • Recommendations:

    • Use a More Stable Boron Reagent: Instead of vinylboronic acid, use potassium vinyltrifluoroborate (KV(TFB)) or a vinyl MIDA boronate. Potassium trifluoroborates are crystalline, air-stable solids that are significantly more resistant to protodeboronation.[15]

    • Control Your Conditions: Ensure your solvents are anhydrous if using a boronic ester and that your base is dry.[6] Avoid excessively high temperatures if possible.

    • Consider Stille Coupling: If protodeboronation remains a persistent issue, switching to a Stille coupling with vinyltributyltin may be a viable, albeit more toxic, alternative. Organotin reagents are generally not susceptible to protodeboronation.[16]

Q4: Could the purity of my 5-bromo-pyrazolopyridine starting material be the problem?

A4: Absolutely. Impurities in the starting aryl bromide can act as potent catalyst poisons. Even small amounts of leftover reagents from a previous synthetic step (e.g., sulfur-containing compounds, coordinating amines) can completely shut down the catalytic cycle.

  • Recommendation: Assess the purity of your 5-bromo-pyrazolopyridine by NMR and LC-MS. If in doubt, repurify it by recrystallization or column chromatography. Ensure it is completely dry before use.[4]

Category 3: Reaction Conditions

The interplay between solvent, base, and temperature defines the reaction environment and has a profound impact on the outcome.

Q5: I am not sure which base and solvent to use. What is a good starting point?

A5: There is no universal set of conditions, and empirical screening is often the most effective strategy.[4][17][18] The base and solvent must work in concert to ensure all components are soluble and the key steps of the catalytic cycle can proceed.

  • Role of the Base (Suzuki Coupling): The base is not just a spectator; it activates the organoboron species to form a more nucleophilic boronate complex, which is necessary for transmetalation.[2][15]

  • Solvent Considerations: The solvent must dissolve the organic substrate, the aqueous base (if used), and the catalyst complex. Biphasic systems are very common for Suzuki couplings.

  • Recommended Screening Combinations:

    • Condition A (Standard): K₂CO₃ or Cs₂CO₃ (Cesium Carbonate) as the base in a 1,4-Dioxane/Water (e.g., 4:1) solvent mixture. This is a robust starting point for many Suzuki reactions.

    • Condition B (Anhydrous): K₃PO₄ (Potassium Phosphate) as the base in an anhydrous solvent like Toluene or THF. This can be beneficial if your substrate is sensitive to water.

    • Condition C (Polar Aprotic): A weaker base like K₂CO₃ in DMF can sometimes be effective, though DMF can be challenging to render completely anhydrous.[19]

Q6: My reaction is very slow. Should I simply increase the temperature?

A6: While gentle heating is often necessary, excessively high temperatures can be detrimental. High heat can accelerate catalyst decomposition (formation of palladium black), promote protodeboronation of the vinylating agent, and cause decomposition of sensitive functional groups on your substrate.[6][20]

  • Recommendation: Before resorting to high temperatures (>120 °C), first ensure your catalyst system is optimal. A more active ligand will almost always provide better results at a lower temperature than a poor ligand at a high temperature. If you must increase the temperature, do so incrementally (e.g., from 80 °C to 100 °C) while monitoring the reaction for product formation and decomposition.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is generally best for this vinylation: Suzuki, Stille, or Heck? A1: The Suzuki-Miyaura coupling is typically the first choice due to the low toxicity, high stability, and wide commercial availability of organoboron reagents.[14] The Stille reaction is also highly effective and tolerant of many functional groups but is often avoided due to the toxicity and removal challenges of organotin compounds.[21][22][23] The Heck reaction, which couples the aryl bromide directly with an alkene like ethylene, is atom-economical but can be technically challenging to perform (requiring pressurized gas) and may suffer from regioselectivity issues.

Q2: What are the main advantages of using potassium vinyltrifluoroborate? A2: Potassium vinyltrifluoroborate (KV(TFB)) offers several key advantages over vinylboronic acid or its esters: 1) It is a highly stable, crystalline solid that is easy to handle and weigh accurately. 2) It is significantly more resistant to protodeboronation, which is a major side reaction.[15] 3) It often provides more reproducible results, especially on a larger scale.

Q3: What does it mean if my reaction mixture turns black? A3: The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition. The active, soluble Pd(0) species has aggregated into inactive, insoluble palladium metal. This happens when the ligand fails to adequately stabilize the catalyst, often at elevated temperatures or if the ligand concentration is too low. If you see this, the reaction has likely stopped, and you need to reconsider your choice of ligand, Pd:ligand ratio, or temperature.

Data Presentation

The following table provides recommended starting points for screening the vinylation of 5-bromo-pyrazolopyridine. These are not guaranteed to be optimal but represent robust conditions from which to begin your optimization.

Table 1: Recommended Starting Conditions for Screening

Coupling Type Vinyl Source Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
Suzuki-Miyaura Potassium Vinyltrifluoroborate Pd(OAc)₂ (2%) SPhos (4%) K₂CO₃ (2.0) Dioxane/H₂O (4:1) 90-100
Suzuki-Miyaura Vinylboronic acid pinacol ester Buchwald G3-XPhos (2%) (Internal) K₃PO₄ (2.0) Toluene 100

| Stille | Vinyltributyltin | Pd(PPh₃)₄ (5%) | (Internal) | - | THF or Dioxane | 80-90 |

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening in Suzuki-Miyaura Vinylation

This protocol allows for the parallel screening of different ligands to quickly identify an effective catalyst system.

  • Array Setup: In an array of oven-dried reaction vials equipped with stir bars, add 5-bromo-pyrazolopyridine (1.0 equiv, e.g., 0.1 mmol).

  • Reagent Addition: To each vial, add potassium vinyltrifluoroborate (1.5 equiv).

  • Base Addition: To each vial, add the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Preparation (in a glovebox or under inert gas):

    • In separate vials, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃) and each ligand to be screened (e.g., SPhos, XPhos, PPh₃) in the reaction solvent (e.g., Dioxane). The typical Pd:Ligand ratio is 1:2.

  • Catalyst Addition: Add the appropriate amount of the palladium/ligand stock solution to each corresponding reaction vial to achieve the target catalyst loading (e.g., 2 mol% Pd).

  • Reaction Execution:

    • Add the remaining solvent (Dioxane and degassed H₂O) to each vial to reach the desired concentration (e.g., 0.1 M).

    • Seal the vials tightly with PTFE-lined caps.

    • Remove the vial array from the glovebox and place it on a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: After a set time (e.g., 4, 12, or 24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, filter, and analyze by LC-MS to determine the conversion to the desired 5-vinyl pyrazolopyridine product.

Visualizations

Diagram 1: The Palladium Cross-Coupling Catalytic Cycle

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 LPd(0) (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X (Aryl Bromide) pd2_int L-Pd(II)-R¹      |     X oa->pd2_int tm Transmetalation pd2_int->tm R²-M (Vinyl Source) pd2_couple L-Pd(II)-R¹      |     R² tm->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 R¹-R² (Product) caption A simplified catalytic cycle for palladium cross-coupling.

A simplified catalytic cycle for palladium cross-coupling.

Diagram 2: Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagents Step 1: Verify Reagents - Purity of 5-bromo-pyrazolopyridine? - Stability of vinylating agent? - Anhydrous/degassed solvents? start->check_reagents check_catalyst Step 2: Evaluate Catalyst System - Active Pd source (e.g., precatalyst)? - Appropriate ligand (bulky phosphine)? - Correct Pd:Ligand ratio? check_reagents->check_catalyst If reagents are pure check_conditions Step 3: Scrutinize Conditions - Base and solvent appropriate? - Temperature optimal (not too high)? - Robust inert atmosphere? check_catalyst->check_conditions If catalyst system is robust optimize Step 4: Systematic Optimization - Screen ligands, bases, solvents. - Incrementally adjust temperature. check_conditions->optimize If conditions seem correct success Yield Improved optimize->success caption A logical workflow for diagnosing low-yield reactions.

A logical workflow for diagnosing low-yield reactions.

Diagram 3: Interplay of Reaction Parameters

G center Reaction Outcome catalyst Catalyst/ Precatalyst center->catalyst ligand Ligand center->ligand base Base center->base solvent Solvent center->solvent temp Temperature center->temp substrate Substrate Quality center->substrate catalyst->ligand ligand->substrate base->solvent temp->catalyst temp->base caption Key parameters are highly interdependent.

Key parameters are highly interdependent.

References

  • Benchchem.
  • Benchchem.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 13(18), 4974–4976.
  • Denmark, S. E., & Smith, R. C. (2009). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Organic letters, 11(2), 353–356.
  • Bio, M. M., & Leighton, J. L. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Liu, Y., & Buchwald, S. L. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 133(44), 17546–17549.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1153–1166.
  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012).
  • Benchchem. Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zhang, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 363–372.
  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014).
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? (2018).
  • Benchchem.
  • Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 56(6-7), 429–440.
  • Kaur, N., & Kishore, D. (2014). Advancing total synthesis through the Stille cross-coupling. RSC Advances, 4(62), 32661.
  • La-Posta, P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Jolliffe, J. D., & Procter, D. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry (Weinheim an der Bergstrasse, Germany), 27(27), 7435–7451.
  • Jolliffe, J. D., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 27(27), 7435-7451.
  • Kaur, N., & Kishore, D. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(4), 2419-2448.
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Mechanisms of the Stille Reaction.

Sources

storage conditions to prevent degradation of 5-vinyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Vinyl-1H-pyrazolo[3,4-c]pyridine

Welcome to the technical support resource for 5-vinyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. The following information is structured to address common challenges and provide scientifically-grounded solutions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-vinyl-1H-pyrazolo[3,4-c]pyridine?

A1: The primary degradation pathways for 5-vinyl-1H-pyrazolo[3,4-c]pyridine are primarily centered around the reactive vinyl group and the heterocyclic core. The main concerns are:

  • Polymerization: The vinyl group is susceptible to spontaneous polymerization, which can be initiated by exposure to heat, light, or the presence of radical initiators.[1][2][3] This is a common issue with vinyl-substituted pyridines and other similar monomers. The polymerization process can lead to a significant decrease in the purity of the compound, rendering it unsuitable for many applications.

  • Oxidation: The vinyl group can undergo oxidation, particularly in the presence of atmospheric oxygen. This can lead to the formation of aldehydes, ketones, or carboxylic acids, altering the chemical structure and reactivity of the molecule.[4][5] The pyridine ring itself can also be susceptible to oxidation under certain conditions.

  • Hydrolysis: Although generally less common for this specific structure under neutral conditions, prolonged exposure to moisture, especially in the presence of acidic or basic catalysts, could potentially lead to the hydration of the vinyl group or degradation of the heterocyclic ring system.[6]

  • Photodegradation: Pyridine derivatives can be sensitive to light, and the energy from UV or even visible light can be sufficient to initiate degradation reactions, including polymerization or other rearrangements.[7][8]

Q2: What are the optimal storage conditions for 5-vinyl-1H-pyrazolo[3,4-c]pyridine to ensure long-term stability?

A2: To minimize degradation and ensure the long-term stability of 5-vinyl-1H-pyrazolo[3,4-c]pyridine, the following storage conditions are strongly recommended:

  • Temperature: The compound should be stored at low temperatures, ideally at -20°C, in a non-frost-free freezer.[9] Refrigeration at 2-8°C is a viable alternative for shorter periods. Low temperatures are crucial to reduce the rate of potential polymerization and other degradation reactions.[1][10]

  • Inert Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[11][12][13] This is particularly important after the container has been opened for the first time.

  • Light Protection: The compound should be stored in an amber or opaque vial to protect it from light.[12][14] Light can provide the activation energy for unwanted polymerization and other photochemical degradation pathways.

  • Moisture Control: The storage container must be tightly sealed to prevent the ingress of moisture.[11][13] Using a container with a secure, well-fitting cap is essential. For highly sensitive applications, storage in a desiccator may be beneficial.

Q3: How can I tell if my sample of 5-vinyl-1H-pyrazolo[3,4-c]pyridine has degraded?

A3: Several indicators can suggest that your sample of 5-vinyl-1H-pyrazolo[3,4-c]pyridine has undergone degradation:

  • Physical Appearance: A change in the physical appearance of the compound, such as a change in color (e.g., from white/off-white to yellow or brown), or the formation of a viscous liquid or solid precipitate, can be a sign of polymerization or other degradation.[10]

  • Solubility Issues: If the compound was previously soluble in a particular solvent but now shows poor solubility or the presence of insoluble material, this could indicate the formation of higher molecular weight polymers.

  • Inconsistent Experimental Results: A decrease in the yield of your reaction, the appearance of unexpected side products, or a complete failure of the reaction can all be indicators that the starting material has degraded.

  • Analytical Characterization: The most definitive way to assess the purity of your sample is through analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to check for the disappearance or broadening of the vinyl proton signals and the appearance of new signals corresponding to degradation products.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample and to detect the presence of any impurities or degradation products.[15]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful tool for identification.[16][17]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Prevention
Unexpectedly low yield or no reaction Degradation of 5-vinyl-1H-pyrazolo[3,4-c]pyridine leading to reduced concentration of the active compound.Action: • Verify the purity of the starting material using NMR or HPLC. • If degradation is confirmed, use a fresh, properly stored batch of the compound. Prevention: • Always store the compound under the recommended conditions (low temperature, inert atmosphere, protection from light). • Use the compound shortly after opening the container.
Formation of a solid precipitate or increased viscosity in the stock solution Polymerization of the vinyl group.[10]Action: • Do not use the material. The presence of polymer will significantly affect stoichiometry and may interfere with the reaction. Prevention: • Ensure the compound is stored at or below -20°C. • Minimize exposure to heat and light during handling. • Consider adding a polymerization inhibitor, such as 4-methoxyphenol (MEHQ), if compatible with your downstream application.
Appearance of unexpected peaks in analytical data (NMR, LC-MS) of the reaction mixture Presence of degradation products in the starting material, such as oxides or hydrated forms.Action: • Characterize the impurities to understand the degradation pathway. This can help in optimizing future storage and handling. • Purify the starting material if possible (e.g., by chromatography), though this can be challenging with unstable compounds. Prevention: • Handle the compound under an inert atmosphere to prevent oxidation. • Ensure all solvents and reagents are dry to prevent hydrolysis.
Discoloration of the solid compound (yellowing or browning) Likely due to oxidation or photodegradation.[14]Action: • Assess the purity of the discolored material before use. Minor discoloration may not always indicate significant degradation for all applications, but it is a warning sign. Prevention: • Store in an amber vial or wrap the container in aluminum foil. • Purge the container with an inert gas before sealing.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving and Initial Storage: Upon receipt, immediately place the sealed container of 5-vinyl-1H-pyrazolo[3,4-c]pyridine in a -20°C freezer.

  • Dispensing the Compound:

    • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • For handling solid material, it is best to work in a glovebox or under a positive pressure of inert gas (argon or nitrogen).[12][13]

    • If a glovebox is not available, quickly weigh the desired amount and immediately reseal the container. Purge the headspace of the container with an inert gas before re-sealing.

  • Long-Term Storage: For long-term storage, especially after the container has been opened, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Solution Preparation: Prepare solutions using dry, deoxygenated solvents. Solutions should be prepared fresh for each experiment if possible. If a stock solution needs to be stored, it should be kept under an inert atmosphere at low temperature and protected from light.

Protocol 2: Purity Assessment by 1H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-vinyl-1H-pyrazolo[3,4-c]pyridine and dissolve it in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire a 1H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the vinyl protons. These typically appear as a multiplet in the olefinic region of the spectrum.

    • Look for any broadening of these signals, which could indicate the presence of oligomers or polymers.

    • Check for the presence of new signals that are not attributable to the starting material or residual solvent. These could correspond to degradation products.

    • Integration of the vinyl proton signals relative to the aromatic protons on the pyrazolopyridine core can provide a quantitative measure of purity.

Visualization of Degradation Pathways

DegradationPathways Potential Degradation Pathways of 5-vinyl-1H-pyrazolo[3,4-c]pyridine cluster_polymerization Polymerization Products cluster_oxidation Oxidation Products cluster_photodegradation Photodegradation Products A 5-vinyl-1H-pyrazolo[3,4-c]pyridine B Polymerization A->B Heat, Light, Initiators C Oxidation A->C Oxygen (Air) D Photodegradation A->D UV/Visible Light Polymer Poly(5-vinyl-1H-pyrazolo[3,4-c]pyridine) B->Polymer Aldehyde Corresponding Aldehyde/Ketone C->Aldehyde Rearrangement Rearrangement Products D->Rearrangement CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Further Oxidation

Sources

Validation & Comparative

distinguishing 5-ethenyl-1H-pyrazolo[3,4-c]pyridine from [3,4-b] and [4,3-c] isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical strategy for distinguishing 5-ethenyl-1H-pyrazolo[3,4-c]pyridine from its positional isomers, specifically the [3,4-b] and [4,3-c] variants.

These isomers share an identical molecular formula (


) and calculated mass (MW 145.16), rendering standard LC-MS identification insufficient. Differentiation requires a structural elucidation workflow combining 1H NMR coupling constants , 15N-HMBC correlations , and NOE (Nuclear Overhauser Effect)  spatial mapping.

Part 1: Structural Analysis & The Isomer Problem

The core challenge lies in the orientation of the pyridine nitrogen and the fusion of the pyrazole ring. The 5-ethenyl group serves as a fixed substituent, but the scaffold geometry changes the magnetic environment of the remaining aromatic protons.

The Three Isomers
  • Target: 1H-pyrazolo[3,4-c]pyridine (Pyridine N at position 6; Pyrazole fused at 3,4).[1]

  • Isomer A: 1H-pyrazolo[3,4-b]pyridine (Pyridine N at position 7; Pyrazole fused at 3,4).[2]

  • Isomer B: 1H-pyrazolo[4,3-c]pyridine (Pyridine N at position 6; Pyrazole fused at 4,3 — "flipped" fusion).

Decision Logic Visualization

The following decision tree illustrates the differentiation logic based on experimental NMR data.

IsomerID Start Unknown Isomer (MW 145.16) Step1 Step 1: 1H NMR Analysis (Pyridine Ring Protons) Start->Step1 Result1 Two Doublets (J ~1.5-2.5 Hz) (Meta-coupling) Step1->Result1 Substituted at C5 Result2 Two Singlets (Para-like/Isolated) Step1->Result2 Substituted at C5 Conclusion1 Isomer: [3,4-b] (Protons at C4 & C6 are meta) Result1->Conclusion1 Step2 Step 2: NOE / ROESY (Irradiate Pyrazole NH) Result2->Step2 Result3 NOE to C7-H (Proton adjacent to Pyridine N) Step2->Result3 Result4 NOE to C4-H (Proton distal to Pyridine N) Step2->Result4 Conclusion2 Target: [3,4-c] (NH is close to C7) Result3->Conclusion2 Conclusion3 Isomer: [4,3-c] (NH is close to C4) Result4->Conclusion3

Figure 1: Analytical workflow for distinguishing pyrazolopyridine isomers.

Part 2: The NMR Toolkit (Methodology)

1H NMR: Coupling Constants ( )

The most immediate filter is the multiplicity of the aromatic protons on the pyridine ring.

  • [3,4-b] Isomer: The pyridine nitrogen is at position 7.[2] With an ethenyl group at C5, the remaining protons are at C4 and C6 . These are meta to each other.

    • Expected Signal: Two doublets with

      
       Hz .
      
  • [3,4-c] & [4,3-c] Isomers: The pyridine nitrogen is at position 6. With an ethenyl group at C5, the remaining protons are at C4 and C7 . These protons are separated by the nitrogen or the fusion carbons and typically appear as singlets (or show negligible para-coupling

    
     Hz).
    
1D NOE / 2D ROESY: Spatial Proximity

If 1H NMR shows singlets (ruling out [3,4-b]), you must distinguish [3,4-c] from [4,3-c]. The key is the Pyrazole NH position.

  • [3,4-c]: The Pyrazole NH (N1) is spatially close to the Pyridine C7-H .

    • Experiment: Irradiate NH signal (~13-14 ppm). Look for enhancement of the downfield singlet (C7-H is usually more deshielded due to adjacency to Pyridine N).

  • [4,3-c]: The Pyrazole NH is spatially close to the Pyridine C4-H .

    • Experiment: Irradiate NH. Look for enhancement of the upfield singlet (C4-H).

1H-15N HMBC: The "Nitrogen Walk"

For absolute confirmation, 15N-HMBC correlates protons to the "invisible" nitrogens.

  • [3,4-c]: The C7 proton will show a strong 2-bond correlation to the Pyridine Nitrogen (N6).

  • [3,4-b]: The C6 proton will show a 2-bond correlation to the Pyridine Nitrogen (N7).

Part 3: Comparative Data Summary

Feature[3,4-c] (Target) [3,4-b] (Alt) [4,3-c] (Alt)
Pyridine N Position N-6N-7N-6
Pyridine Protons C4-H, C7-HC4-H, C6-HC4-H, C7-H
1H Multiplicity Singlets (s)Doublets (

Hz)
Singlets (s)
NOE Correlation NH

C7-H
NH

C7a (Fusion)
NH

C4-H
C7-H Chemical Shift Deshielded (~9.0 ppm)N/A (N at pos 7)Deshielded (~9.0 ppm)

Part 4: Experimental Protocols

Protocol A: NMR Characterization
  • Solvent: DMSO-d6 (Required to visualize the exchangeable Pyrazole NH proton).

  • Concentration: 5-10 mg in 600 µL solvent.

  • Key Experiments:

    • 1H Standard: 16 scans, 1s relaxation delay.

    • 1H-1H NOESY: Mixing time 500ms. Crucial for connecting the NH to the ring system.

    • 1H-13C HMBC: Optimized for

      
       Hz (Long range). Look for the C7-H to C-vinyl correlation to confirm the ethenyl position.
      
Protocol B: Chromatographic Separation (UPLC)

If the product is a mixture of isomers (common in cyclization reactions), they can be separated based on pKa differences affecting polarity.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Low pH protonates the pyridine N).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Elution Order (Predicted):

    • [3,4-c] typically elutes earlier than [3,4-b] due to the higher basicity and polarity of the 6-N isomer in acidic media.

Part 5: Synthesis & Impurity Origins

Understanding where the isomers come from helps in anticipating them.

  • Route: Condensation of 3-amino-4-ethenyl-pyrazole with a dicarbonyl equivalent.

  • Risk: Regioisomeric cyclization.

    • Attack of the exocyclic amine on the aldehyde vs. ketone leads to different isomers.

    • Control: Use 1H NMR on the crude reaction mixture before purification to detect the ratio of Singlet vs. Doublet species.

References

  • Stanovnik, B., & Svete, J. (2004). Pyrazolo[3,4-c]pyridines. Science of Synthesis.

  • Lynch, M. A., et al. (1998). Regioselective synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-c]pyridines. Tetrahedron Letters.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and HMBC interpretation).

  • PubChem Compound Summary. (2024). 1H-Pyrazolo[3,4-c]pyridine.[1][3][4] National Library of Medicine. [Link]

Sources

Benchmarking Novel Pyrazolopyridine Compounds in Miro2 GTPase Activity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on benchmarking the potency of novel compounds, exemplified by the 5-ethenyl-1H-pyrazolo[3,4-c]pyridine scaffold, in Miro2 reduction assays. The focus is on the reduction of Miro2's biochemical activity, specifically its function as a Rho GTPase. Given the emerging role of Miro2 in critical cellular processes, from mitochondrial transport to quality control and its implication in oncology and neurodegenerative diseases, robust and reproducible methods for identifying and characterizing its modulators are of paramount importance.

The Rationale for Targeting Miro2

Miro2 (Mitochondrial Rho GTPase 2), encoded by the RHOT2 gene, is an atypical Rho GTPase located on the outer mitochondrial membrane.[1][2] Unlike typical Rho GTPases involved in cytoskeletal dynamics, Miro proteins act as crucial adaptors for mitochondrial motility along microtubules, linking mitochondria to motor proteins like kinesin and dynein.[2][3] This function is critical for proper mitochondrial distribution within the cell, which is essential for meeting localized energy demands and for cellular signaling.

Miro2's significance extends beyond mitochondrial transport. It is involved in:

  • Mitochondria-ER Contact Sites (MERCS): Miro2 helps regulate the physical tethering of mitochondria to the endoplasmic reticulum, a crucial interface for calcium signaling and lipid exchange.[1]

  • Mitophagy: Miro2 acts as a receptor for the E3 ubiquitin ligase Parkin, facilitating the selective removal of damaged mitochondria, a process vital for mitochondrial quality control.[4] Dysfunctional mitophagy is a hallmark of several neurodegenerative diseases.

  • Cancer Progression: Recent studies have implicated Miro2 in cancer cell growth, invasion, and metastasis.[5][6][7] For instance, Miro2 has been shown to be upregulated in metastatic prostate cancer and its depletion impairs tumor growth.[5] It can promote cancer invasion by suppressing RhoA activity through its interaction with MYO9B.[6]

These diverse and critical roles make Miro2 a compelling therapeutic target. The development of small molecule inhibitors for Miro2 could offer novel therapeutic strategies for a range of diseases. The pyrazolo[3,4-b]pyridine core is a well-established scaffold in medicinal chemistry, known to be a versatile starting point for the development of potent inhibitors for various enzymes, including kinases.[8][9][10] This guide, therefore, uses a hypothetical derivative, 5-ethenyl-1H-pyrazolo[3,4-c]pyridine, to illustrate the benchmarking process.

Miro2 Signaling Context

To appreciate the impact of a Miro2 inhibitor, it's essential to understand its place in cellular signaling pathways. One key pathway involves its role in mitophagy, where it acts as a sensor for mitochondrial damage and a recruitment platform for Parkin.

Miro2_Pathway cluster_Mitochondrion Damaged Mitochondrion MMP_loss ΔΨm Collapse PINK1 PINK1 Stabilization & Activation MMP_loss->PINK1 Ca_efflux Ca2+ Efflux Miro2 Miro2 Ca_efflux->Miro2 Sensed by EF-hands PINK1->Miro2 Phosphorylation Parkin_recruit Parkin Recruitment Miro2->Parkin_recruit Acts as receptor Ub Ubiquitination of OMM Proteins Parkin_recruit->Ub Mitophagy Mitophagy Initiation Ub->Mitophagy Parkin_cyto Cytosolic Parkin Parkin_cyto->Parkin_recruit

Caption: Miro2's role in initiating mitophagy upon mitochondrial damage.

Experimental Design: Benchmarking a Novel Inhibitor

The core of this guide is a robust, step-by-step protocol for a biochemical assay to measure the GTPase activity of Miro2. This type of assay quantifies the rate at which Miro2 hydrolyzes Guanosine Triphosphate (GTP) to Guanosine Diphosphate (GDP), a fundamental aspect of its function as a molecular switch. A reduction in this rate in the presence of a test compound indicates inhibition.

Experimental Workflow Overview

The workflow is designed to purify recombinant Miro2, perform the GTPase activity assay with the novel compound, and compare its potency against appropriate controls.

Experimental_Workflow cluster_prep Preparation cluster_assay GTPase Activity Assay cluster_analysis Data Analysis Expression Express Recombinant Miro2 Protein Purification Purify Miro2 via Affinity Chromatography Expression->Purification QC Protein QC (SDS-PAGE, Conc.) Purification->QC Assay_Setup Assay Plate Setup: Miro2, Buffers, Test Compounds QC->Assay_Setup Initiation Initiate Reaction with GTP Assay_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Detection Measure Inorganic Phosphate (Pi) Release Incubation->Detection Data_Norm Normalize Data to Controls (Positive/Negative) Detection->Data_Norm Dose_Response Plot Dose-Response Curve Data_Norm->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: Workflow for benchmarking a novel Miro2 inhibitor.

Detailed Protocol: Miro2 GTPase-Glo™ Assay

This protocol is adapted from established methods for measuring Rho GTPase activity and utilizes a commercially available luminescent assay system for high sensitivity and throughput.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-ethenyl-1H-pyrazolo[3,4-c]pyridine against Miro2 GTPase activity.

Materials:

  • Purified, recombinant human Miro2 protein (full-length or GTPase domain)

  • GTPase-Glo™ Assay Kit (Promega or similar)

  • GTPase Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Test Compound: 5-ethenyl-1H-pyrazolo[3,4-c]pyridine, dissolved in DMSO

  • Positive Control: Non-hydrolyzable GTP analog (e.g., GTPγS) or a known general GTPase inhibitor.

  • Negative Control: Vehicle (DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-ethenyl-1H-pyrazolo[3,4-c]pyridine in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for the dose-response curve. The final assay concentration of DMSO should be kept constant and low (e.g., <1%).

  • GTPase Reaction Setup:

    • In each well of the assay plate, add 5 µL of GTPase Buffer.

    • Add 1 µL of the diluted test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition).

    • Add 10 µL of recombinant Miro2 protein diluted in GTPase Buffer to a final concentration of 50 nM.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the reaction by adding 5 µL of 4x GTP solution (provided in the kit) to each well.

    • Mix the plate and incubate at 37°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range (typically <20% GTP consumed).

  • Detection of Remaining GTP:

    • After incubation, add 20 µL of GTPase-Glo™ Reagent to each well. This reagent stops the GTPase reaction and detects the amount of remaining, unhydrolyzed GTP.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of GTP remaining. A higher signal indicates greater inhibition of GTPase activity.

Data Analysis:

  • Normalization: The raw luminescence units (RLU) are normalized relative to the controls:

    • % Inhibition = 100 * (RLU_sample - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme)

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Data and Interpretation

To provide a benchmark, the novel compound should be compared against other molecules. In the absence of established, specific Miro2 inhibitors, a comparison can be made against general-purpose inhibitors or compounds targeting similar protein families.

Table 1: Hypothetical Comparative Potency Data

CompoundTarget(s)Assay TypePotency (IC50)Notes
5-ethenyl-1H-pyrazolo[3,4-c]pyridine Miro2 GTPase-Glo™ 1.2 µM Novel compound, selective for Miro2 over RhoA.
Compound X (Alternative Pyrazolopyridine)Miro2GTPase-Glo™8.5 µMDemonstrates scaffold structure-activity relationship.
NSC23766Rac1 GEFFluorescence Polarization~50 µMKnown Rho family inhibitor, used as a non-specific control.
T-type Calcium Channel AntagonistMiro2 (indirect)Western BlotNot ApplicableA recently proposed indirect method to lower Miro2 protein levels.[12]

Interpretation of Results:

An IC50 value of 1.2 µM for the lead compound suggests potent inhibition at the biochemical level. This is significantly more potent than a non-specific Rho family inhibitor like NSC23766, suggesting a degree of selectivity. Comparison with "Compound X" highlights the importance of the 5-ethenyl substitution for potency. The inclusion of an indirect modulator provides context on different mechanisms of action being explored to target Miro2 function.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking novel inhibitors of Miro2, using the 5-ethenyl-1H-pyrazolo[3,4-c]pyridine as a representative scaffold. The provided protocol for a Miro2 GTPase activity assay offers a robust platform for determining compound potency (IC50).

The successful identification of a potent inhibitor in this biochemical assay is a critical first step. Subsequent studies should focus on:

  • Selectivity Profiling: Testing the compound against other Rho GTPases (e.g., Miro1, RhoA, Rac1) to determine its specificity.

  • Cell-Based Assays: Validating the compound's activity in a cellular context by measuring effects on mitochondrial motility, mitophagy, or cancer cell invasion.[13]

  • Mechanism of Action Studies: Determining if the inhibitor is competitive, non-competitive, or uncompetitive with respect to GTP binding.

By following a structured benchmarking process, from biochemical assays to cellular validation, researchers can effectively identify and characterize novel Miro2 modulators, paving the way for new therapeutic interventions in a variety of disease areas.

References

  • MIRO2 Regulates Prostate Cancer Cell Growth via GCN1-Dependent Stress Signaling. Cancer Research. [Link]

  • Miro2 is a Parkin receptor for selective removal of damaged mitochondria. EurekAlert!. [Link]

  • Miro proteins and their role in mitochondrial transfer in cancer and beyond. Frontiers in Cell and Developmental Biology. [Link]

  • Miro2 Regulates Inter-Mitochondrial Communication in the Heart and Protects Against TAC-Induced Cardiac Dysfunction. Circulation Research. [Link]

  • Biochemical Assays to Characterize Rho GTPases. ResearchGate. [Link]

  • Approaches for Assessing Mitochondrial Activity through Biochemical Tools. Walsh Medical Media. [Link]

  • MIRO2 promotes cancer invasion and metastasis via MYO9B suppression of RhoA activity. The Journal of Cell Biology. [Link]

  • Regulation of mitochondrial cristae organization by Myo19, Miro1 and Miro2, and metaxin 3. bioRxiv. [Link]

  • MIRO2 depletion dampens metastatic burden in vivo. ResearchGate. [Link]

  • Methods of lowering miro2 to treat neurodegenerative diseases.
  • Down-regulating Miro2 inhibits mitochondrial infiltration and transport... ResearchGate. [Link]

  • Miro proteins and their role in mitochondrial transfer in cancer and beyond. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders. PMC. [Link]

  • Repurposing FDA Approved Drugs Inhibiting Mitochondrial Function for Targeting Glioma-Stem Like Cells. PMC. [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]

  • Miro2 Regulates Inter-Mitochondrial Communication in the Heart and Protects Against TAC-Induced Cardiac Dysfunction. PubMed. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. [Link]

  • N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.